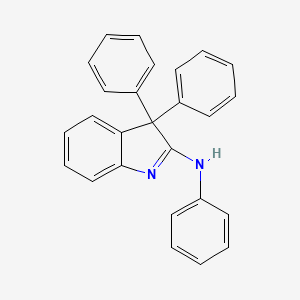

N,3,3-Triphenyl-3H-indol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

62208-50-8 |

|---|---|

Molecular Formula |

C26H20N2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N,3,3-triphenylindol-2-amine |

InChI |

InChI=1S/C26H20N2/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21)23-18-10-11-19-24(23)28-25(26)27-22-16-8-3-9-17-22/h1-19H,(H,27,28) |

InChI Key |

DXTXUEFBELBSAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C2NC4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Elucidation of N,3,3 Triphenyl 3h Indol 2 Amine and Analogues

Retrosynthetic Analysis of the N,3,3-Triphenyl-3H-indol-2-amine Molecular Architecture

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. icj-e.orgarxiv.org Applying this logic to this compound (I), several key disconnections can be identified.

A primary disconnection is at the C2-N bond of the 2-aminoindole core. This suggests a precursor like a 2-halo-3,3-diphenyl-3H-indole (II) and aniline (B41778). Alternatively, the exocyclic amine could be installed via a nucleophilic substitution or a reductive amination pathway.

Another significant disconnection breaks the C2-N1 and C3-C3a bonds of the indole (B1671886) ring. This points towards a cyclization strategy, possibly from a highly substituted enamine or a related intermediate derived from a ketone and an aniline derivative. The two geminal phenyl groups at the C3 position suggest a precursor ketone such as 1,1-diphenylacetone (B1664572) or a related structure.

Finally, the entire triphenyl-substituted guanidine-like fragment can be viewed as being constructed upon a simpler indole or indolenine core. This suggests that the phenyl groups could be introduced sequentially or through multi-component reactions involving appropriately substituted building blocks.

Established and Emerging Methods for the Synthesis of 3H-Indol-2-amine Systems

The synthesis of the 3H-indol-2-amine core is a pivotal step. Various methods have been developed, ranging from classical multi-component reactions to modern cyclization strategies.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org Several MCRs are applicable to the synthesis of functionalized indoles.

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. organic-chemistry.orgnih.gov While not directly yielding this compound, these reactions can be adapted to create highly substituted intermediates that could be further elaborated to the target structure. For instance, an Ugi-type reaction involving an indole-derived aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide could assemble a complex scaffold that, upon subsequent cyclization and rearrangement, might lead to the desired 3H-indol-2-amine system. nih.gov

Mannich-type Reactions: The Mannich reaction, involving an amine, a non-enolizable aldehyde, and a C-H acidic compound like indole, is a classic method for introducing aminomethyl groups at the C3 position of indoles. organic-chemistry.orgrsc.org While typically used for 1H-indoles, modifications of this reaction using pre-formed iminium ions and substituted indoles could provide a pathway to the 3H-indole core.

Other MCRs: A variety of other MCRs have been developed for indole synthesis. For example, a three-component reaction of an anhydride (B1165640), sodium cyanide, and an aniline derivative can produce 2-aryl/alkyl-3H-indol-3-ones. researchgate.net Such strategies highlight the potential of MCRs to rapidly construct the core of the target molecule.

A selection of multi-component reactions relevant to indole synthesis is presented below:

| Reaction Name | Components | Typical Product | Reference |

| Ugi Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | nih.gov |

| Mannich Reaction | Amine, Aldehyde, C-H Acid (e.g., Indole) | β-Amino Carbonyl Compound | organic-chemistry.orgrsc.org |

| Strecker Synthesis | Carbonyl, Amine, Cyanide Source | α-Amino Nitrile | nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinoline | nih.gov |

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For 3H-indoles, several strategies have proven effective.

Fischer Indole Synthesis: The Fischer indole synthesis is a classic method involving the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. mdpi.comorientjchem.org The use of a ketone like 1,1-diphenylacetone with a substituted phenylhydrazine could, in principle, lead to a 3,3-diphenyl-substituted indole. However, controlling the subsequent steps to introduce the N-phenylamino group at C2 can be challenging.

Iodine-Mediated Cyclization: An efficient method for synthesizing 3H-indoles involves the iodine-mediated intramolecular cyclization of enamines. organic-chemistry.orgnih.govacs.org This transition-metal-free approach proceeds via the formation of an iodide intermediate, followed by an intramolecular Friedel-Crafts type alkylation and rearomatization, affording a variety of 3H-indole derivatives in good yields. organic-chemistry.orgacs.org

Palladium-Catalyzed Annulation: Palladium-catalyzed reactions are powerful tools for constructing complex ring systems. mdpi.com The annulation of 2-haloanilines with internal alkynes is a significant method for synthesizing indoles. orientjchem.org This strategy could be adapted to create the 3,3-diphenyl-3H-indole core by using a suitably substituted alkyne.

The following table summarizes key cyclization strategies for indole synthesis:

| Cyclization Strategy | Key Precursors | Conditions | Product Type | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Acid catalyst (HCl, H₂SO₄, Lewis acids) | 1H-Indole or 3H-Indole (Indolenine) | mdpi.com |

| Iodine-Mediated Cyclization | Enamine | I₂, K₂CO₃, DMF | 3H-Indole | organic-chemistry.orgacs.org |

| Palladium-Catalyzed Annulation | 2-Haloaniline, Alkyne | Pd catalyst, ligand, base | 1H-Indole | orientjchem.org |

| Rhodium-Catalyzed Cyclization | N-Nitrosoaniline, Alkyne | Rh(III) catalyst | 1H-Indole | organic-chemistry.org |

An alternative approach involves the modification of a pre-existing indole or indolenine (3H-indole) skeleton.

From Indoles: Starting with a 3,3-diphenyl-1H-indole, one could envision an oxidation to the corresponding 3H-indole, followed by the introduction of the amino group at the C2 position.

From Indolenines: 2,3,3-trimethyl-3H-indole (trimethylindolenine) is a common starting material for the synthesis of various dyes and other functional molecules. rsc.org A similar 3,3-diphenyl-3H-indole could serve as a key intermediate. The introduction of the N-phenylamino group at C2 could potentially be achieved through amination reactions, although this is often challenging due to the electrophilic nature of the C2 position in the indoleninium ion. A plausible route involves the reaction of an appropriately substituted indolinone with hydrazine (B178648) hydrate (B1144303) to yield a 3-aminoindole, which could then be further functionalized. nih.gov

Strategic Introduction of Phenyl Substituents at the N-amino, C3, and C3 Positions

The introduction of the three phenyl groups at specific positions is a critical aspect of the synthesis.

C3 Phenyl Groups: The two phenyl groups at the C3 position are most logically introduced together through the use of a precursor ketone like 1,1-diphenylacetone in a Fischer indole synthesis or a related cyclization reaction. Alternatively, sequential arylation of a 3-monosubstituted indole or indolone precursor could be envisioned, but this would likely suffer from issues of selectivity and yield.

N-amino Phenyl Group: The N-phenyl group on the exocyclic amine can be introduced in several ways. If the amine is formed via a multi-component reaction, aniline or a derivative would be used as one of the starting materials. researchgate.net In a stepwise approach, the phenyl group could be introduced via a Buchwald-Hartwig amination or other cross-coupling reactions on a 2-amino-3,3-diphenyl-3H-indole precursor. The protection of secondary amines as N-phenyl triazenes is another relevant strategy, which could be adapted for this purpose. nih.gov

Detailed Mechanistic Investigations of Reaction Pathways to this compound

The formation of the 3H-indole core often involves complex mechanistic pathways.

In the case of iodine-mediated cyclization of enamines, mechanistic studies suggest the reaction proceeds through an oxidative iodination to form an iodide intermediate. organic-chemistry.orgacs.org This is followed by an intramolecular Friedel-Crafts aromatic alkylation. The rate of this reaction is influenced by the electronic nature of the substituents on the N-phenyl group of the enamine, supporting the proposed Friedel-Crafts step. acs.org

For multi-component reactions, the mechanism is often a cascade of sequential reactions. For instance, in the Ugi reaction, the initial step is the formation of an iminium ion from the amine and carbonyl compound. nih.gov This is then attacked by the isocyanide and the carboxylate anion to form a stable α-acylamino amide product. nih.gov

A plausible mechanism for the formation of a 3-aminoindole from a 2-nitrochalcone (B191979) involves a Michael addition of an amine to the chalcone, followed by an intramolecular cyclization where the resulting enolate attacks the nitro group. sci-hub.se

Understanding these mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methods to complex targets like this compound.

Proposed Reaction Mechanisms for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The construction of the this compound framework involves the sequential or concerted formation of the indole core and the installation of the N-phenyl group. The primary C-C and C-N bond-forming steps to create the 3,3-diphenyl-3H-indole nucleus can be approached through several established methods, most notably the Fischer indole synthesis.

Fischer Indole Synthesis: This remains one of the most fundamental and widely used methods for indole synthesis. thermofisher.combyjus.com For the target molecule, the proposed pathway would involve the acid-catalyzed reaction of phenylhydrazine with 1,1-diphenylacetone . The mechanism proceeds through several key stages: wikipedia.orgnumberanalytics.com

Phenylhydrazone Formation: Initial condensation of phenylhydrazine and 1,1-diphenylacetone forms the corresponding phenylhydrazone intermediate.

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').

nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which is the crucial C-C bond-forming step. This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond between the phenyl ring and the enamine carbon. byjus.comnih.gov

Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, followed by a nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a five-membered aminoindoline ring. The final step involves the elimination of ammonia (B1221849) under acidic conditions to yield the aromatic 3,3-diphenyl-3H-indole-2-imine, which is a tautomer of the corresponding amine. wikipedia.orgnih.gov

Iodine-Mediated Cyclization: An alternative strategy for forming the indole core involves the intramolecular cyclization of N-phenyl enamines. acs.org This method uses molecular iodine to mediate the reaction under transition-metal-free conditions. The proposed mechanism involves the oxidative iodination of the enamine, followed by an intramolecular Friedel-Crafts-type alkylation to form the C-C bond, and subsequent rearomatization to yield the 3H-indole product. acs.org

Multicomponent Reactions (MCRs): MCRs offer an efficient route for building molecular complexity in a single step. nih.govconsensus.app A plausible three-component reaction for an analogue could involve a 2-aminobenzaldehyde, a secondary amine, and an alkyne, catalyzed by a copper salt. nih.gov This cascade proceeds via a propargylamine (B41283) intermediate which then undergoes cyclization to form the indoline (B122111) core, which can be isomerized to the indole. nih.gov Such strategies are valued for their atom economy and ability to rapidly generate diverse molecular scaffolds. researchgate.net

Formation of the exocyclic C-N Bond: The final N-phenyl group on the amino function at the C2 position is typically installed via a cross-coupling reaction. The Buchwald-Hartwig amination is the premier method for this transformation. wikipedia.org This palladium-catalyzed reaction couples an amine (in this case, aniline) with an aryl halide or triflate. wikipedia.orgdiva-portal.org To synthesize the target molecule, a 2-halo-3,3-diphenyl-3H-indole intermediate would first be synthesized, which would then be subjected to the Buchwald-Hartwig conditions with aniline to form the final C-N bond. wikipedia.orglibretexts.org

Identification and Characterization of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species.

Fischer Indole Synthesis Intermediates: The mechanism of the Fischer synthesis has been studied extensively, allowing for the isolation and characterization of several intermediates. byjus.com The phenylhydrazone is the initial, often isolable, product of the condensation. wikipedia.orgnih.gov The subsequent enamine tautomer is more reactive but central to the key rearrangement. The transition state of the nih.govnih.gov-sigmatropic rearrangement is a cyclic, six-membered ring structure. Following the rearrangement, a di-imine intermediate is formed, which quickly leads to a cyclic aminoindoline (or aminal). This five-membered ring intermediate finally eliminates ammonia to give the indole product. wikipedia.org

Iodocyclization Intermediates: In the iodine-mediated synthesis of 3H-indoles, the proposed mechanism proceeds through a three-membered iodonium intermediate (A) formed from the enamine double bond. This is followed by an intramolecular electrophilic substitution to give a cyclized intermediate (C) , which then eliminates HI to afford the final product. acs.org An alternative pathway suggests the formation of an iodide intermediate (F) via oxidative iodination, which then undergoes an intramolecular Friedel-Crafts reaction to form intermediate (G) before rearomatizing. acs.org

Multicomponent Reaction Intermediates: MCRs often proceed through a series of transient intermediates. For example, in the copper-catalyzed synthesis of 3-aminoindoles, a propargylamine is formed in situ, which then cyclizes. nih.gov In other MCRs involving indoles and formaldehyde, iminium intermediates are key, formed from the reaction of an amine with formaldehyde, which are then attacked by the nucleophilic C3 position of the indole. rsc.org These intermediates can often be detected and characterized through techniques like ESI-MS. nih.gov

Buchwald-Hartwig Amination Intermediates: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves distinct palladium complexes. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-halo-3,3-diphenyl-3H-indole) to form a Pd(II) complex. The amine then coordinates to this complex, and deprotonation by a base forms a palladium amido complex . The final C-N bond is formed through reductive elimination from this intermediate, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org The specific nature of the phosphine (B1218219) ligand is crucial in stabilizing these intermediates and facilitating the reductive elimination step.

Kinetic and Thermodynamic Considerations in Reaction Control

The successful synthesis of a complex molecule like this compound requires careful management of reaction kinetics and thermodynamics to favor the desired product and minimize side reactions.

Kinetic Control: The rate of reaction is paramount. In the Fischer indole synthesis, the nih.govnih.gov-sigmatropic rearrangement is generally considered the rate-determining step. nih.gov The energy barrier for this step is influenced by the substitution pattern of the reactants and the strength of the acid catalyst. The choice of catalyst—Brønsted acids like HCl and H₂SO₄ or Lewis acids like ZnCl₂—can significantly affect the reaction rate. thermofisher.comnih.gov For instance, reactions of nitrophenylhydrazines with certain ketones are unsuccessful in acetic acid alone but proceed in a mixture of acetic and hydrochloric acid, indicating kinetic limitations that can be overcome with stronger acid catalysis. nih.gov In multicomponent reactions, temperature can be a critical factor. An optimal temperature may lead to high yields, whereas increasing the temperature further can diminish the yield, likely by promoting decomposition pathways or favoring undesired equilibria. rsc.org

Thermodynamic Control: The final product distribution is governed by the relative thermodynamic stability of the products and intermediates. The final step of the Fischer synthesis, the elimination of ammonia, is driven by the formation of the energetically favorable aromatic indole ring. nih.gov In syntheses involving isomerization, such as the conversion of an indoline to an indole, a base is often used to facilitate the formation of the more stable aromatic isomer. nih.gov The choice of base and solvent can influence the position of this equilibrium. In palladium-catalyzed couplings, the stability of the catalyst and its intermediates is a key thermodynamic consideration. Ligand choice is critical not only for the rate (kinetics) but also for preventing catalyst decomposition pathways like β-hydride elimination, which can lead to side products. wikipedia.org

The regioselectivity of reactions with unsymmetrical ketones in the Fischer synthesis is a classic example of the interplay between kinetic and thermodynamic control, where factors like acidity, steric effects, and temperature determine which of the two possible isomeric indoles is formed. thermofisher.combyjus.com

Optimization of Synthetic Methodologies and Yield Enhancement for this compound Production

Optimizing the synthesis of this compound requires a systematic approach to maximize yield and purity. This involves fine-tuning catalysts, solvents, temperature, and reactant stoichiometry.

Catalyst and Reagent Screening: The choice of acid catalyst in a Fischer indole synthesis is crucial. While various Brønsted and Lewis acids are effective, their performance varies with the specific substrates. nih.gov For the C-N coupling step, the selection of the palladium precursor and, more importantly, the phosphine ligand is critical. Different generations of Buchwald-Hartwig ligands have been developed to improve reaction scope and efficiency under milder conditions. wikipedia.org For example, sterically hindered ligands can promote the desired reductive elimination. diva-portal.org

Solvent and Temperature Optimization: The reaction medium and temperature have a profound impact on yield. Solvents like toluene, THF, or DMF are commonly used for coupling reactions and indole syntheses. rsc.orgchemrxiv.org Optimization tables from related syntheses show that a systematic screening of solvents is necessary to identify the ideal medium. Temperature control is also vital; for instance, a multicomponent synthesis of indole-fused heterocycles showed optimal yield at 60 °C, with a decrease at 70 °C. rsc.org Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and often improving yields, particularly in Fischer indole and multicomponent reactions. researchgate.netmdpi.comexeter.ac.uk

Stoichiometry and Reaction Conditions: In multicomponent reactions, the ratio of the starting materials is a key variable to optimize. nih.govnih.gov The tables below, based on data from analogous syntheses, illustrate how reaction parameters influence yield.

Table 1: Optimization of Reaction Conditions for Synthesis of 3H-Indole Analogues This table demonstrates the effect of catalyst, solvent, and temperature on the yield of related indole syntheses.

| Entry | Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Source |

| 1 | 2-Methylindole, Aldehyde, Dienophile | CuSO₄ (20) | Toluene | 110 | 85 | nih.gov |

| 2 | Indole, Formaldehyde, Amine HCl | - | THF | 60 | 72 | rsc.org |

| 3 | Indole, Formaldehyde, Amine HCl | - | THF | 70 | 61 | rsc.org |

| 4 | Enamine | I₂ (112) | DMF | 100 | 92 | acs.org |

| 5 | Enamine | I₂ (112) | DMSO | 100 | 85 | acs.org |

Table 2: Yields of Substituted 2-Aryl-1H-indol-3-amines via Hydrazine-Mediated Ring Opening This table shows yields for various substituted 3-aminoindole analogues prepared via a microwave-assisted method, highlighting the substrate scope.

| Product | Substituent (R) | Method | Time (min) | Temperature (°C) | Yield (%) | Source |

| 5aa | H | A | 15 | 200 | 90 | mdpi.com |

| 5ab | 5-Fluoro | A | 15 | 200 | 77 | mdpi.com |

| 5ac | 5-Isopropyl | A | 15 | 200 | 82 | mdpi.com |

| 5ag | 2-(p-Tolyl) | A | 15 | 200 | 65 | mdpi.com |

| 19 | 1-Methyl | A | 15 | 200 | 41 | mdpi.com |

Method A: From 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile and hydrazine hydrate with microwave heating.

Purification: Regardless of the synthetic route, purification by column chromatography is a consistently reported final step to obtain the pure product. mdpi.comrsc.org The choice of eluent system (e.g., EtOAc/hexane) is tailored to the polarity of the specific indole derivative.

By systematically applying these optimization principles, from catalyst selection to purification protocols, the efficient and high-yielding production of this compound can be achieved.

Spectroscopic Characterization and Advanced Structural Analysis of N,3,3 Triphenyl 3h Indol 2 Amine

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N,3,3-Triphenyl-3H-indol-2-amine would be expected to show a series of characteristic absorption bands corresponding to the various bonds and structural motifs within the molecule.

As a secondary amine, a key feature in the IR spectrum is the N-H stretching vibration. Secondary amines typically exhibit a single, weak to medium absorption band in the region of 3350–3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com This is in contrast to primary amines, which show two bands due to symmetric and asymmetric stretching. orgchemboulder.comlibretexts.org The presence of aromatic rings (phenyl and indolyl groups) will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600–1450 cm⁻¹ region. The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1335–1250 cm⁻¹ range. orgchemboulder.com Furthermore, the C=N stretching vibration of the 3H-indole core is anticipated around 1700 cm⁻¹. mdpi.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3350–3310 | Weak to Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| C=N (Indole) | Stretch | ~1700 | Medium |

| C=C (Aromatic) | Stretch | 1600–1450 | Medium to Strong |

| C-N (Aromatic Amine) | Stretch | 1335–1250 | Strong |

| N-H | Wag | 910-665 | Strong, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In this compound, the aromatic protons on the three phenyl rings and the indole (B1671886) moiety would likely appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the substituents and their relative positions. The N-H proton of the secondary amine is expected to appear as a broad signal, the chemical shift of which can vary and is often identified by its disappearance upon D₂O exchange. libretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons, generally between δ 110 and 150 ppm. wisc.edu The carbon atom attached to the nitrogen (C-N) in the amine linkage would be deshielded and is expected to appear in the range of δ 130-150 ppm for aromatic amines. The quaternary carbon atom at the 3-position of the indole ring, bonded to two phenyl groups, would also have a characteristic chemical shift. The carbon of the C=N bond in the 3H-indole ring is expected to be significantly downfield. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 110–140 |

| Aromatic C-N | 130–150 |

| Aromatic C-C (quaternary) | 130–150 |

| C=N (Indole) | > 160 |

| Quaternary C3 (Indole) | Specific to environment |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity of the complex this compound molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the connectivity within the individual phenyl and indole ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

Solid-State NMR for Conformational and Packing Information

Solid-state NMR (ssNMR) can provide insights into the structure and dynamics of molecules in their solid, crystalline form. For this compound, ssNMR could be used to study the molecular conformation adopted in the crystal lattice, which may differ from the conformation in solution. Furthermore, ssNMR can reveal information about intermolecular interactions and the packing arrangement of the molecules in the solid state.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. For this compound (C₂₆H₂₀N₂), HRMS would provide a precise mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), confirming its elemental formula. nih.govnih.govmdpi.com The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the proposed structure. libretexts.org

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. The molecule would be expected to fragment at its weakest bonds, leading to the formation of characteristic fragment ions. For instance, cleavage of the C-N bond or loss of phenyl groups could be anticipated, and the masses of these fragments would be consistent with the proposed structure of this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric System Characterization

The electronic absorption spectrum of this compound, and related indol-2-amine derivatives, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region, which arise from π→π* and n→π* electronic transitions within the molecule's chromophoric system. The indole moiety itself typically displays strong absorbance in the near-UV region. researchgate.net For instance, UV-Vis spectra of similar indole-containing compounds have shown characteristic peaks around 275, 282, and 290 nm, indicative of the indole core. researchgate.net

The extended conjugation in this compound, involving the indole nucleus and the multiple phenyl substituents, is expected to influence the position and intensity of these absorption bands. The phenyl groups attached to the indole nitrogen and the C3 position, as well as the phenylamino (B1219803) group at the C2 position, contribute to a delocalized π-electron system. This extensive chromophore generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to simpler indole derivatives.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to simulate the electronic absorption spectra and provide insights into the nature of the electronic transitions. researchgate.net These computational methods help in assigning the observed absorption bands to specific molecular orbitals involved in the transitions. The solvent polarity can also play a role in the position of the absorption bands, particularly for transitions involving a change in the dipole moment of the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular and Supramolecular Architecture Determination

Molecular Conformation, Bond Lengths, and Bond Angles within the this compound Framework

The bond lengths within the molecule provide insight into the nature of the chemical bonds. For example, the C2-N bond of the amino group and the C3-C bonds to the phenyl groups would have lengths characteristic of their single or partial double bond character. The bond angles around the sp2 and sp3 hybridized carbon atoms and the nitrogen atoms would conform to expected geometries, with potential distortions due to steric hindrance between the bulky phenyl groups.

Table 1: Representative Bond Lengths and Angles for Indole Derivatives (Illustrative)

| Parameter | Typical Value |

| C=C (aromatic) | 1.36 - 1.41 Å |

| C-N (indole ring) | 1.37 - 1.39 Å |

| C-C (single) | 1.50 - 1.54 Å |

| C-N (exocyclic) | 1.35 - 1.45 Å |

| C-C-C (in phenyl) | ~120° |

| C-N-C (in indole) | ~108° |

Note: The values in this table are illustrative and based on general data for indole derivatives. Precise values for this compound would be determined from its specific crystal structure.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena in the Crystal Lattice

In the crystalline state, molecules of this compound are held together by a variety of non-covalent interactions. Hydrogen bonds are expected to play a significant role, particularly involving the amine (N-H) group. mdpi.com The N-H group can act as a hydrogen bond donor, forming interactions with acceptor atoms on neighboring molecules, such as nitrogen or the π-electron clouds of the aromatic rings (N-H···π interactions). researchgate.net

Given the presence of multiple aromatic rings, π-π stacking interactions are a dominant feature in the crystal packing. mdpi.comnih.govmdpi.com These interactions occur when the planar surfaces of the phenyl and indole rings of adjacent molecules align, typically in a parallel-displaced or T-shaped arrangement. The distances between the centroids of these interacting rings are typically in the range of 3.3 to 3.8 Å. researchgate.net These stacking interactions are crucial in stabilizing the crystal lattice. nih.gov

Supramolecular Organization and Crystal Packing Motifs

The analysis of the crystal packing can reveal how the bulky phenyl groups are accommodated to minimize steric repulsion while maximizing attractive intermolecular forces. The specific arrangement of molecules can influence the physical properties of the crystal, such as its melting point and solubility. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify the intermolecular contacts within the crystal, providing a detailed picture of the packing environment. nih.gov

Electronic Structure, Photophysical Properties, and Quantum Chemical Modeling of N,3,3 Triphenyl 3h Indol 2 Amine

Electronic Absorption and Emission Characteristics of N,3,3-Triphenyl-3H-indol-2-amine

The electronic absorption and emission spectra of indole (B1671886) derivatives are governed by π–π* transitions within the aromatic system. For this compound, the core indole structure is augmented by three phenyl groups. These substituents are expected to extend the π-conjugated system, leading to a bathochromic (red) shift in both the absorption and emission maxima compared to the parent indole molecule.

Studies on various 3-substituted indoles demonstrate that the nature of the substituent significantly impacts the electronic transition energies. nih.gov The introduction of phenyl groups at the 3-position, as seen in the target molecule, generally results in a red-shifted absorption and fluorescence spectrum due to the delocalization of electrons from the indole moiety to the phenyl substituents. nih.gov The N-phenyl group at the 2-amine position is also expected to contribute to this effect, further modifying the electronic distribution and the energy of the frontier molecular orbitals. The absorption coefficient for similar ethenyl indole derivatives is typically in the range of 10,800–23,900 M⁻¹cm⁻¹, suggesting that this compound would also possess strong absorption characteristics. nih.gov

Fluorescence Quantum Yields, Lifetimes, and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that define the efficiency and dynamics of the emission process. For fluorescent indole derivatives, these values are highly sensitive to the molecular structure and environment. In related benzophospholo[3,2-b]indole systems, high quantum yields of up to 75% have been observed, indicating efficient radiative decay. beilstein-journals.org

Investigation of Excited State Dynamics and Energy Transfer Processes

Upon photoexcitation, this compound transitions to an excited electronic state. The dynamics of this excited state are complex and involve various relaxation pathways. In donor-acceptor substituted indoles, the excited state can exhibit significant charge transfer character. nih.gov Given the structure of this compound, it is plausible that intramolecular charge transfer (ICT) occurs from the electron-rich indole core and the amino group to the phenyl substituents.

This ICT character can lead to a large excited-state dipole moment and a significant Stokes shift, which is the difference between the absorption and emission maxima. The stabilization of this polar excited state in polar solvents is a key aspect of its photophysical behavior. nih.gov While intermolecular energy transfer is a known process for indole derivatives, particularly in biological systems, the focus for an isolated molecule like this compound would be on the intramolecular processes that dictate its intrinsic photophysics.

Computational Photochemistry: Predicting Spectral Properties and Excited States

To overcome the scarcity of experimental data, quantum chemical modeling serves as a powerful tool to predict and understand the photophysical properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to model the electronic excited states of molecules. For related 3-substituted ethenyl indoles, TD-DFT studies have successfully predicted HOMO-LUMO energy gaps and the nature of electronic transitions. nih.gov Applying TD-DFT to this compound would allow for the calculation of its theoretical absorption spectrum, the energies and oscillator strengths of its electronic transitions, and the characterization of its excited states (e.g., π–π* or ICT). Such calculations would be crucial in correlating the electronic structure with the observed or expected spectral properties.

Influence of Solvent Environment on Photophysical Behavior: Solvatochromism

The interaction of a molecule with its surrounding solvent can significantly alter its photophysical properties, a phenomenon known as solvatochromism. For molecules with a significant change in dipole moment upon excitation, such as those exhibiting ICT, an increase in solvent polarity typically leads to a red shift in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Studies on 3-substituted indoles have shown that on increasing solvent polarity, the absorption and fluorescence wavelength maxima are red-shifted, indicative of a π–π* transition and a more polar excited state. nih.gov It is therefore expected that this compound would exhibit positive solvatochromism, with its fluorescence maximum shifting to longer wavelengths in more polar solvents.

Structure-Property Relationships: Impact of Phenyl Substituents and Conformational Changes on Electronic and Photophysical Behavior

The three phenyl substituents are the defining structural feature of this compound and are central to its photophysical properties. The degree of π-conjugation between the indole core and the phenyl rings is highly dependent on the torsional angles between their planes.

Steric hindrance between the phenyl groups, particularly the two geminal phenyls at the C3 position, will likely force them to adopt a non-planar conformation relative to the indole ring. This twisting can disrupt π-conjugation, leading to a blue shift in the spectra compared to a hypothetical planar analogue. Conversely, the extended conjugation provided by the phenyl groups is the primary reason for its absorption and emission in the visible region. The N-phenyl group can also influence the planarity and electron-donating character of the amino group. This intricate interplay between steric and electronic effects, governed by the conformational landscape of the molecule, dictates the final electronic structure and the resulting photophysical characteristics. X-ray crystal structure analysis on related fused indole systems has shown that the nitrogen atoms are often sp² hybridized, indicating a planar geometry, which facilitates conjugation. beilstein-journals.org

Chemical Reactivity and Derivatization Studies of N,3,3 Triphenyl 3h Indol 2 Amine

Nucleophilic and Electrophilic Reactivity Profiles of the Indole (B1671886) and Amine Moieties

The N,3,3-triphenyl-3H-indol-2-amine scaffold possesses both nucleophilic and electrophilic centers, allowing it to react with a wide range of reagents. The exocyclic amine functionality and the indole nitrogen are primary nucleophilic sites, while the C2 carbon of the indole ring is the main electrophilic center.

The exocyclic amine group behaves as a typical primary amine, readily participating in nucleophilic attack. Its reactivity is influenced by the electronic effects of the triphenyl-substituted indole system. Amines are generally more nucleophilic than their alcohol counterparts due to nitrogen's lower electronegativity compared to oxygen. libretexts.org The nucleophilicity of amines typically follows the order: secondary > primary > ammonia (B1221849), largely due to the electron-donating effects of alkyl groups. masterorganicchemistry.com

The 3H-indole core contains an imine (C=N) bond within the five-membered ring. The C2 carbon of this bond is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many transformations of the 3H-indole system. Furthermore, the indole structure as a whole can react with strong electrophiles. While typical indole chemistry involves electrophilic substitution at the C3 position, the 3,3-disubstitution in this molecule redirects reactivity. nih.gov Electrophilic attack can occur at the nitrogen atom or other positions on the aromatic rings if conditions are forcing enough.

Studies on related 2-aminoindoles show that the exocyclic amino group can be acylated, alkylated, and can participate in condensation reactions. nih.govmdpi.com The indole nitrogen can also be functionalized, though this often requires deprotonation with a strong base. The reactivity profile is a balance between the nucleophilicity of the amine and the electrophilicity of the C2-position of the 3H-indole ring.

Cycloaddition Reactions Involving the Indole Core or the Exocyclic Imine

The unsaturated nature of the 3H-indole core, specifically the endocyclic imine (C=N) bond, makes this compound a candidate for cycloaddition reactions. These reactions are powerful tools for constructing complex heterocyclic systems in a single step.

The imine bond within the 3H-indole can act as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles, such as nitrile ylides and azomethine ylides. hku.hkuchicago.edu This approach leads to the formation of novel fused heterocyclic systems. For instance, the reaction of 2,3,3-trisubstituted 3H-indoles with 1,3-dipoles has been shown to proceed with a high degree of regiochemical and stereochemical control, highlighting the good dipolarophilicity of the imine bond. hku.hk

Dearomative [3+2] cycloaddition reactions of indole derivatives with various partners are a well-established method for synthesizing highly functionalized indoline (B122111) scaffolds. nih.gov While many examples involve the 2,3-double bond of a standard indole, the C=N bond of the 3H-indole tautomer offers a distinct reaction pathway. Azomethine ylides, generated in situ from the condensation of amines and aldehydes, readily undergo [3+2] cycloadditions. nih.govnih.gov

The exocyclic imine tautomer of this compound could also, in principle, participate in cycloadditions. Although less common, the C=N bond of the exocyclic imine could react with suitable partners like ketenes in [2+2] cycloadditions or dienes in [4+2] cycloadditions (Diels-Alder type reactions). The specific reactivity would depend on the electronic nature and steric environment of the imine.

Below is a table summarizing potential cycloaddition reactions.

| Reaction Type | Reactant Partner | Potential Product Core | Reference |

| [3+2] Cycloaddition | Azomethine Ylide | Imidazolo[5,1-a]indole derivative | hku.hk |

| [3+2] Cycloaddition | Nitrile Oxide | Oxazolo[3,2-a]indole derivative | hku.hk |

| [4+3] Cycloaddition | α-imino esters | Azepino[3,4,5-cd]indole derivative | nih.gov |

| Dearomative [3+2] | α-haloketone | Cyclopenta-fused indoline | nih.gov |

Condensation and Addition Reactions at the Amine Functionality

The primary amine group at the C2 position is a key site for derivatization through condensation and addition reactions. These reactions allow for the introduction of a wide variety of functional groups, significantly expanding the chemical space accessible from the parent molecule.

One of the most fundamental reactions of the primary amine is condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically reversible and can be catalyzed by acid or base. The resulting imine can be a stable product or a reactive intermediate for further transformations. researchgate.net

The amine also readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. nih.govmdpi.com This transformation is often used to protect the amine group or to introduce specific functionalities. For example, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative.

Furthermore, the amine can act as a nucleophile in addition reactions. It can add to activated double bonds (Michael addition) or triple bonds. It can also react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally high-yielding and provide access to compounds with potential applications in medicinal chemistry and materials science. aalto.fi

The table below provides examples of typical reactions at the amine functionality, based on the known reactivity of 2-aminoindoles.

| Reagent | Reaction Type | Product Type | Reference |

| Aldehyde/Ketone | Condensation | Imine (Schiff Base) | researchgate.net |

| Acid Chloride | Acylation | Amide | nih.gov |

| Isocyanate | Addition | Urea | aalto.fi |

| Nitrostyrene | Michael Addition | β-Amino indole derivative | nih.gov |

| Hydrazine (B178648) Hydrate (B1144303) | Condensation/Cyclization | Triazinoindole derivative | nih.gov |

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of complex molecules like this compound, determining the specific isomer formed in a reaction.

Regioselectivity: In reactions involving the indole core, the substitution pattern dictates the regiochemical outcome. With the C3 position blocked by two phenyl groups, the typical electrophilic substitution at C3 is prevented. nih.gov This directs reactions to other sites. For instance, electrophilic attack would likely occur at the N1-position or the C5/C6 positions of the benzo-fused ring, though this requires harsh conditions. nih.gov In palladium-catalyzed cross-coupling reactions, functionalization can be directed to specific C-H bonds based on the choice of directing group and catalyst. thieme-connect.com For example, intramolecular cyclizations of 4-substituted indoles can proceed with high regioselectivity at either the C3 or C5 position, depending on the reaction conditions and the nature of the tethered electrophile. nih.gov

Stereoselectivity: Many reactions involving the 3H-indole core can create new stereocenters. Cycloaddition reactions are a prime example. The [3+2] cycloaddition of 3H-indole N-oxides with alkenes has been shown to produce 2,3-dihydroisoxazolo[2,3-a]indoles with a high degree of stereocontrol, exclusively forming the anti adduct. hku.hk Similarly, diastereoselective [3+2] cycloadditions of isatin-derived ketimines (which contain a similar spiro-fused indole structure) with chalcones can achieve excellent diastereoselectivities (>99:1 dr). rsc.org The facial selectivity of the approach of the reagent to the indole core is influenced by the steric bulk of the existing substituents, in this case, the three phenyl groups at the N, C3, and C3 positions. These bulky groups would be expected to direct incoming reagents to the less hindered face of the molecule, leading to a high degree of stereocontrol in addition and cycloaddition reactions.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), can help rationalize and predict the regio- and stereoselectivity of cycloaddition reactions by analyzing the transition states of different possible reaction pathways. rsc.org

Design and Synthesis of Functionalized Derivatives for Advanced Material Exploration

The this compound scaffold is an attractive platform for the design and synthesis of functionalized derivatives for advanced materials. The triphenyl substitution provides thermal and morphological stability, while the reactive amine and indole core allow for the introduction of electronically active groups.

Functionalized indole derivatives are widely explored for their applications in materials science, particularly in the field of organic electronics. researchgate.net By attaching electron-donating or electron-withdrawing groups, the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule can be tuned. For example, condensation of the amine functionality with aromatic aldehydes bearing different substituents can produce a library of imine derivatives with varying photophysical and electronic characteristics.

The synthesis of these derivatives often involves standard organic transformations tailored to the indole scaffold.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to attach new aryl groups to the indole core, extending the π-conjugated system. numberanalytics.com

Condensation reactions at the C2-amine can introduce functionalities that influence molecular packing in the solid state or impart specific properties like liquid crystallinity. mdpi.com

Cycloaddition reactions can be employed to build rigid, three-dimensional structures that can be used as hosts in host-guest chemistry or as building blocks for porous organic frameworks. researchgate.net

The design strategy focuses on creating molecules with desired properties, such as strong light absorption or emission for use in organic light-emitting diodes (OLEDs), or high charge carrier mobility for organic field-effect transistors (OFETs). The synthesis of 3,n-fused tricyclic indoles via palladium-catalyzed domino reactions is one advanced strategy to create complex, rigid frameworks suitable for materials applications. researchgate.net The derivatization of the parent this compound molecule allows for a systematic exploration of structure-property relationships, paving the way for the development of new high-performance organic materials.

Advanced Computational and Theoretical Investigations of N,3,3 Triphenyl 3h Indol 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the ground-state properties of complex organic structures like N,3,3-Triphenyl-3H-indol-2-amine.

The initial and most critical step in computational analysis is the optimization of the molecule's geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For a molecule like this compound, this would involve calculating the optimal bond lengths, bond angles, and the torsional angles of the phenyl rings relative to the central indole (B1671886) core. The resulting geometry is fundamental, as it directly influences the molecule's electronic properties and steric interactions. The electronic structure is defined by the arrangement of electrons within the molecule, which can be visualized through various calculated parameters.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and its electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

The spatial distribution of these orbitals indicates the likely regions of reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus and the exocyclic amine group. The LUMO would likely be distributed across the π-systems of the phenyl rings and the imine portion of the indole ring.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A larger gap suggests higher kinetic stability and lower chemical reactivity. The energy of this gap is also crucial for predicting the electronic absorption properties of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative This table presents typical, hypothetical values for a molecule structurally similar to this compound, as specific published data for this compound is unavailable. The values are for illustrative purposes only.

| Parameter | Energy (eV) |

| EHOMO | -5.35 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 3.40 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The map is colored to denote different electrostatic potential values: red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential (red) would be anticipated around the nitrogen atom of the amine group, highlighting it as a primary site for protonation and electrophilic interactions. Positive potential (blue) would likely be found on the amine hydrogen atoms, making them potential hydrogen bond donors.

The three phenyl groups attached to the indole core of this compound are not static; they can rotate around their single bonds. A conformational analysis would explore the energy changes associated with these rotations. By calculating the energy at different torsional angles, a potential energy surface can be generated. This landscape reveals the most stable, low-energy conformers and the energy barriers that must be overcome for the molecule to transition between them. Understanding these barriers is essential for predicting the molecule's flexibility and its accessible shapes, which can affect its biological activity and solid-state packing.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. By partitioning the crystal space, it provides a detailed picture of how molecules are packed and which forces hold them together.

The Hirshfeld surface can be used to generate a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. For a large, hydrogen-rich molecule like this compound, H···H contacts are expected to be the most abundant, typically comprising the largest percentage of the surface.

Table 2: Illustrative Breakdown of Intermolecular Contacts for a Phenyl-Indole Derivative This table presents a hypothetical distribution of intermolecular contacts based on typical findings for similar compounds, as specific published data for this compound is unavailable. The values are for illustrative purposes only.

| Contact Type | Typical Contribution (%) |

| H···H | 45 - 55% |

| C···H / H···C | 25 - 35% |

| N···H / H···N | 3 - 8% |

| C···C (π···π) | 2 - 7% |

| Other | 1 - 3% |

Energy Frameworks and Estimation of Interaction Energy Contributions within Crystal Lattices

There is no available research that has utilized energy framework analysis to investigate the crystal lattice of this compound. This type of analysis, which is crucial for understanding the supramolecular architecture and mechanical properties of crystalline materials, involves the calculation of intermolecular interaction energies. crystalexplorer.netresearchgate.net Typically, this involves quantifying the contributions of electrostatic, polarization, dispersion, and exchange-repulsion energies to the total interaction energy between molecular pairs in the crystal. rasayanjournal.co.in While the methodology for such analyses is well-established for various organic compounds, its application to this compound has not been documented in the accessible scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are powerful computational tools used to explore the conformational landscape of a molecule, its flexibility, and its interactions with surrounding solvent molecules over time. nih.gov Such studies provide valuable insights into the dynamic behavior of a compound, which is essential for understanding its function in various environments. For related indole derivatives, MD simulations have been employed to understand their stability and binding mechanisms with biological targets. nih.govmdpi.com However, specific simulations detailing the conformational flexibility and solvent interactions of this compound are not available.

Quantitative Structure-Property Relationships (QSPR) Modeling for Predicting Derived Properties

The scientific literature lacks any Quantitative Structure-Property Relationships (QSPR) models specifically developed for or applied to this compound. QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.goveurjchem.com These models are valuable for predicting the properties of new or untested compounds. While QSPR studies have been conducted on various classes of indole derivatives to predict activities such as enzyme inhibition, no such predictive models have been reported for the derived properties of this compound. nih.govmdpi.com

Future Research Directions and Potential Applications of N,3,3 Triphenyl 3h Indol 2 Amine

Design and Synthesis of N,3,3-Triphenyl-3H-indol-2-amine Analogues with Precisely Tailored Electronic and Structural Characteristics

The synthesis of this compound analogues represents a primary avenue for future research, allowing for the fine-tuning of its properties for specific applications. The modular nature of indole (B1671886) synthesis provides a robust platform for creating a diverse library of related compounds. Methodologies such as the Eschenmoser coupling reaction, which has been effectively used to prepare (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thioamides, could be adapted for this purpose. beilstein-journals.orgresearchgate.netnih.govnih.gov This approach is highly modular and has been shown to produce compounds with significant tyrosin kinase inhibiting activity in high yields. researchgate.netnih.gov

Furthermore, efficient one-pot, three-component coupling reactions, catalyzed by agents like Yb(OTf)3-SiO2, have been developed for creating 3-substituted indoles from simple precursors like benzaldehyde, N-methylaniline, and indole. chapman.edu By systematically varying the substituents on the phenyl rings and the indole nucleus, researchers can precisely control the electronic and steric characteristics of the resulting analogues. For instance, incorporating electron-donating or electron-withdrawing groups can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for optoelectronic applications. mdpi.com The synthesis of new analogues, such as the recently reported 3,3-di(1-(2-phenylbenzyl)indol-3-yl)-5-bromoindoline-2-one, demonstrates the feasibility of creating complex indole derivatives with potential bioactivities.

Exploration of this compound in Advanced Materials Science

The triphenylamine (B166846) and indole moieties are well-established building blocks in materials science, suggesting that this compound could serve as a valuable component in the development of novel functional materials.

The indole scaffold is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent chemosensors. researchgate.netresearchgate.net Indole-based compounds exhibit measurable changes in their fluorescence or color upon binding with specific analytes, making them ideal for sensitive and selective detection. researchgate.net For example, Schiff base compounds containing similar heterocyclic structures have been successfully employed as fluorescent probes for the highly sensitive detection of Al³⁺ ions. nih.gov The sensing mechanism often involves the complexation of the ion with heteroatoms in the probe, which alters the intramolecular charge transfer (ICT) or inhibits photoinduced electron transfer (PET), leading to a distinct optical response. researchgate.netnih.gov

Future research could focus on functionalizing the this compound framework to create probes for various metal ions, anions, and biologically relevant molecules. researchgate.net The development of such sensors is crucial for applications in environmental monitoring, food safety evaluation, and medical diagnostics. researchgate.netnih.gov

Table 1: Research Findings on Indole-Based Fluorescent Sensors

| Sensor Base | Target Analyte(s) | Key Finding | Reference |

| Schiff Base Probes | Al³⁺ | Effective recognition in a mixed solvent system with a 2:1 binding stoichiometry. | nih.gov |

| Indole Scaffold | Various Analytes | Widely used for fluorimetric and colorimetric detection in biological and environmental samples. | researchgate.net |

| Indole Derivatives | Metal Ions (Cu²⁺, Fe³⁺, etc.) | Complexation-induced fluorescence quenching or enhancement serves as the primary sensing mechanism. | researchgate.net |

| 2,3,3-trimethyl-3H-benzo[e]indole | Acidic pH | Serves as a high-performance fluorescent probe for detecting acidic pH changes with excellent sensitivity. | researchgate.net |

The triphenylamine (TPA) unit is renowned for its propeller-like shape and excellent hole-transporting capabilities. nih.gov This makes it a valuable component in materials designed for optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The synthesis of novel triarylamine-based chromophores has yielded materials with suitable HOMO energy levels (in the range of 5.00–5.16 eV) that align well with perovskite photosensitizers. mdpi.com

By integrating the TPA structure, this compound and its polymeric derivatives could function as efficient hole transport materials (HTMs). mdpi.comnih.gov Polyazomethines incorporating TPA moieties have demonstrated good electroactivity, supporting the transport of both electrons and holes. nih.gov The exchange of different molecular units within such polymers has proven to be an effective strategy for tuning the bandgap energy and enhancing fluorescence. nih.gov This suggests that polymers derived from this compound could be designed with tailored optoelectronic properties for next-generation electronic devices.

Integration into Novel Methodologies for Complex Organic Molecule Synthesis

The this compound core can serve as a versatile scaffold or intermediate in the synthesis of more complex organic molecules. Its structure is a derivative of 3-aminoindole, a building block used in the creation of fused heterocyclic systems. For example, methyl 3-amino-1H-indole-2-carboxylates react with isocyanates and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, which are compounds of significant chemical interest. researchgate.net

The development of efficient, atom-economical, and environmentally friendly synthetic methods is a constant goal in organic chemistry. chapman.edunih.gov The use of this compound or its precursors in multi-component reactions could provide a streamlined pathway to complex molecular architectures that would otherwise require lengthy, multi-step syntheses. chapman.edu Such strategies are valuable for generating libraries of compounds for high-throughput screening in drug discovery and materials development.

Interdisciplinary Research Opportunities Leveraging Unique Molecular Properties

The multifaceted nature of this compound opens doors to a wide range of interdisciplinary research projects. Its potential as a fluorescent sensor bridges synthetic organic chemistry with analytical chemistry and environmental science. researchgate.netnih.gov Its prospective role in optoelectronics connects molecular engineering with materials science and applied physics. nih.gov

Furthermore, the indole nucleus is a privileged scaffold in medicinal chemistry. chapman.edu While outside the direct scope of this materials-focused projection, the synthesis of novel analogues could yield compounds with interesting biological activities, fostering collaborations between chemists and biologists. The development of thienoindoles, structural cousins of indoles, has led to materials for photosensitive devices and compounds with a wide spectrum of biological activities, highlighting the rich interdisciplinary potential of such heterocyclic systems. nih.gov The exploration of this compound and its derivatives is poised to create a synergistic feedback loop, where advancements in synthesis enable new applications, which in turn inspire the design of next-generation molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.